![molecular formula C14H9N5O2 B2402765 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239755-06-6](/img/structure/B2402765.png)
8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” belongs to the class of 1,2,4-oxadiazoles. The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .
Applications De Recherche Scientifique
The Synthesis Process
The compound 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is part of a broader family of fused heterocyclic 1,2,4-triazoles, which have gained attention due to their interesting biological properties. A study by Karpina et al. (2019) focused on synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from commercially available 2-chloropyridine carboxylic acids. The synthesis involves several steps, including the formation of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, hydrazinolysis, ester formation, and amide formations to obtain the final products (Karpina et al., 2019).
Biological Properties and Applications
Antimicrobial Activity: Several studies have evaluated the antimicrobial properties of compounds within this family. For instance, Prakash et al. (2011) synthesized 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing potent antimicrobial agents against various pathogens (Prakash et al., 2011).
Antiviral Activity: Shamroukh et al. (2008) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine for antiviral activity, particularly against hepatitis A virus (HAV), with some compounds showing significant effects (Shamroukh & Ali, 2008).
Electroluminescent Properties: Kang et al. (2017) investigated [1,2,4]-triazolo[4,3-a]-pyridine based materials for their use in red phosphorescent organic light emitting diodes (PhOLEDs), indicating their potential in electronic applications (Kang et al., 2017).
Antibacterial Properties: Govori et al. (2009) synthesized derivatives of [1,2,4]triazolo[4,3-a]pyridine with demonstrated antibacterial properties, further highlighting the versatility of these compounds in pharmaceutical research (Govori et al., 2009).
Safety and Hazards
Orientations Futures
The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is a promising future for the development of “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and similar compounds. Further exploration may lead to the discovery of potent small-molecule inhibitors as a therapeutic intervention in cancer .
Mécanisme D'action
Target of Action
The compound “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” has been found to exhibit a robust inhibitory effect against the Epidermal Growth Factor Receptor (EGFR) wild-type enzyme . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) and plays a crucial role in cell growth and differentiation .
Mode of Action
The compound interacts with the EGFR enzyme, inhibiting its activity. This inhibition is more potent against the wild-type EGFR enzyme compared to the mutant form of EGFR
Biochemical Pathways
The EGFR pathway is a critical signaling pathway that regulates cell growth, survival, and differentiation. Inhibition of EGFR by the compound can affect these processes, potentially leading to the inhibition of cancer cell proliferation . .
Result of Action
The compound’s action results in a significant inhibitory effect on the EGFR wild-type enzyme, which can lead to the inhibition of cancer cell proliferation . This underscores the potential of the compound as an effective EGFR inhibitor with substantial anticancer efficacy .
Propriétés
IUPAC Name |
8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c20-14-17-16-12-10(7-4-8-19(12)14)13-15-11(18-21-13)9-5-2-1-3-6-9/h1-8H,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVFGDMLDSIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

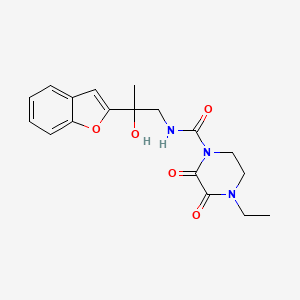

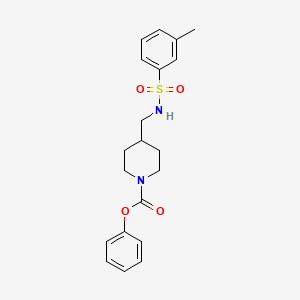
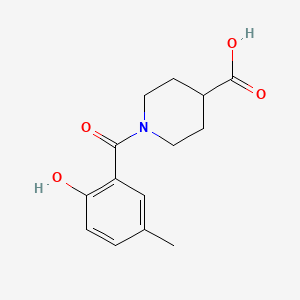
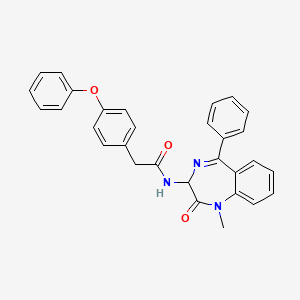

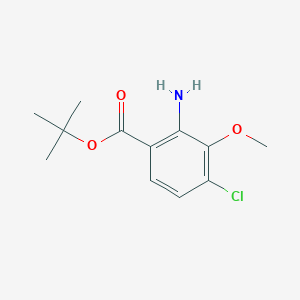
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2402699.png)
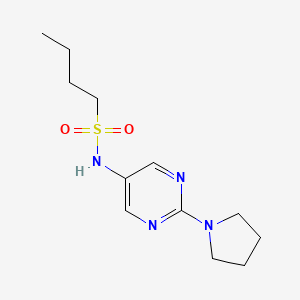
![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B2402701.png)
![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)

![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)